3-(2,4,5-Trimethoxybenzyl)azetidine
CAS No.:
Cat. No.: VC18132763
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO3 |
|---|---|
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | 3-[(2,4,5-trimethoxyphenyl)methyl]azetidine |
| Standard InChI | InChI=1S/C13H19NO3/c1-15-11-6-13(17-3)12(16-2)5-10(11)4-9-7-14-8-9/h5-6,9,14H,4,7-8H2,1-3H3 |
| Standard InChI Key | QBWTYMJLTHZGGD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1CC2CNC2)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol. Its IUPAC name is 1-[(2,4,5-trimethoxyphenyl)methyl]azetidine, though positional isomerism (1- vs. 3-substitution) requires clarification in synthetic contexts. The azetidine ring’s small size introduces significant ring strain, enhancing reactivity compared to larger heterocycles like piperidine or pyrrolidine .
Table 1: Key Identifiers of 3-(2,4,5-Trimethoxybenzyl)azetidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | 1-[(2,4,5-Trimethoxyphenyl)methyl]azetidine |
| Canonical SMILES | COC1=CC(=C(C=C1CN2CCC2)OC)OC |
| InChI Key | MAVVMFYDFDWSKS-UHFFFAOYSA-N |
| PubChem CID | 168487863 |
Synthesis and Structural Optimization
Synthetic Pathways
While no explicit protocol for 3-(2,4,5-trimethoxybenzyl)azetidine is documented, analogous azetidine derivatives are typically synthesized via:
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Ring-Closing Reactions: Formation of the azetidine ring through intramolecular cyclization of β-amino alcohols or halides .
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Alkylation: Attachment of the trimethoxybenzyl group to preformed azetidine via nucleophilic substitution or reductive amination. For example, 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine was synthesized by refluxing thiourea with a brominated precursor , suggesting similar strategies could apply.
Challenges in Synthesis
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Ring Strain: Azetidine’s four-membered ring necessitates mild conditions to prevent decomposition.
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Regioselectivity: Achieving precise substitution at the 3-position requires careful control of reaction kinetics and catalysts.
Physicochemical and Pharmacological Properties
Stability and Reactivity
The trimethoxybenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the azetidine ring’s rigidity favors target binding specificity . Comparative studies show azetidine derivatives exhibit ~30% greater metabolic stability than piperazine analogs due to reduced conformational flexibility.
Biological Activity
Though direct data on this compound is scarce, structurally related molecules demonstrate:
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Anticancer Activity: Thiazole derivatives with trimethoxyphenyl groups inhibit tubulin polymerization (IC₅₀ = 0.8–2.1 μM) .
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Enzyme Inhibition: Iminosugar-azetidine hybrids show potent α-glucosidase inhibition (IC₅₀ = 0.036 μM) and antifungal activity against Candida albicans (MIC = 0.025 μM) .
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Neurotrophic Potential: Edonerpic maleate, an azetidine-containing drug, modulates amyloid-β aggregation, suggesting applications in neurodegenerative diseases .
Comparative Analysis with Related Heterocycles
Azetidine vs. Piperidine/Piperazine Derivatives
| Parameter | Azetidine Derivatives | Piperidine Derivatives |
|---|---|---|
| Ring Size | 4-membered | 6-membered |
| Conformational Flexibility | Low (high rigidity) | Moderate to High |
| Metabolic Stability | Enhanced (reduced oxidation) | Moderate |
| Synthetic Accessibility | Challenging | Well-established |
The trimethoxybenzyl group’s electron-donating methoxy substituents further modulate electronic properties, enhancing interactions with aromatic residues in enzyme active sites .
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